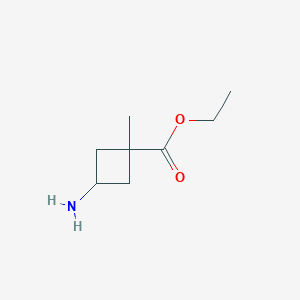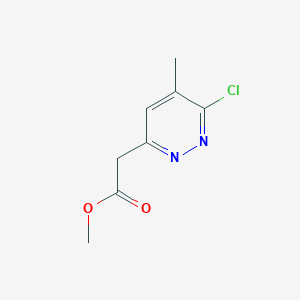
5-Bromo-7-fluoroindole-3-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Absorption and Fluorescence Spectra
5-Bromo-7-fluoroindole-3-acetic Acid, as a derivative of indole-3-acetic acid, exhibits unique absorption and fluorescence properties. Carić et al. (2004) studied the absorption and fluorescence spectra of various ring-substituted indole-3-acetic acids, including fluoro and bromo derivatives. They observed that these compounds generally show red shifts in absorption and fluorescence at specific wavelengths, indicating potential applications in biophysical chemistry (Carić et al., 2004).
Electrochemical Charge Storage
In the field of electrochemistry, Wang et al. (2019) demonstrated the use of fluoro-substituted polyindole as a high-performance charge storage material. This research suggests that derivatives of 5-Bromo-7-fluoroindole-3-acetic Acid could potentially be utilized in developing advanced materials for supercapacitors and other energy storage applications (Wang et al., 2019).
Chromatographic Analysis
Chilcote (1972) developed a chromatographic method for analyzing indoleacetic acids, which could be applicable to 5-Bromo-7-fluoroindole-3-acetic Acid. This method provides a robust analytical tool for quantifying such compounds in various biological samples (Chilcote, 1972).
Potential in Cancer Therapy
Folkes et al. (2002) explored the use of 5-Fluoroindole-3-acetic acid, a related compound, in targeted cancer therapy. They found that this compound, when activated by horseradish peroxidase, shows significant cytotoxic activity against various tumor cell lines, suggesting potential therapeutic applications for similar compounds (Folkes et al., 2002).
Plant Tissue Regeneration
Lin et al. (1997) described the use of 5-bromoindole-3-acetic acid (5-B-IAA) in plant growth and tissue regeneration. This research indicates that 5-Bromo-7-fluoroindole-3-acetic Acid could have applications in agriculture, specifically in enhancing plant growth and regeneration (Lin et al., 1997).
Eigenschaften
IUPAC Name |
2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQRWGXNCVRARH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)

![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)
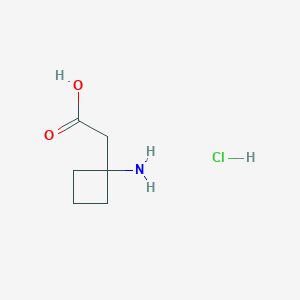
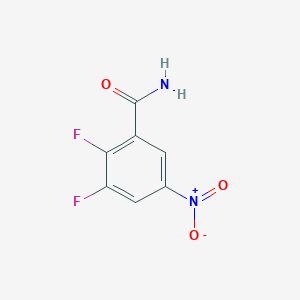
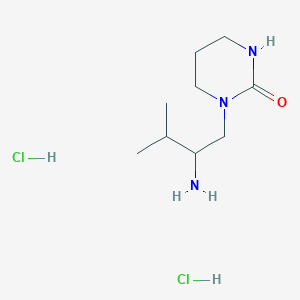
![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)




